molecular formula C14H10O5 B162303 3,4-Dihydroxy-2-methoxyxanthone CAS No. 6702-55-2

3,4-Dihydroxy-2-methoxyxanthone

Cat. No. B162303
CAS RN: 6702-55-2
M. Wt: 258.23 g/mol
InChI Key: QVBMBJBJZWDNSK-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-2-methoxyxanthone is a xanthone isolated from the branches of Kielmeyera variabilis . It shows moderate to low activity against the tested MRSA strains . It also exhibits antibacterial and hepatoprotective activities .


Chemical Reactions Analysis

While there are various synthetic strategies for xanthones , the specific chemical reactions involving 3,4-Dihydroxy-2-methoxyxanthone are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Anti-Ulcer Activity

3,4-Dihydroxy-2-methoxyxanthone has been identified as a compound with potential anti-ulcer activity. A study on the roots of Hypericum oblongifolium revealed the presence of this xanthone, among others, evaluated for anti-ulcer properties (Ali et al., 2014).

Synthesis Approaches

This compound has been synthesized using various chemical approaches. For instance, an inverse-electron-demand Diels-Alder (IEDDA) driven domino reaction was used for the synthesis of several 4-methoxyxanthones and 3,4-dimethoxyxanthones, demonstrating a method to access this class of compounds (Dang et al., 2008).

Antioxidation and Vasodilation Activities

Xanthones, including 3,4-Dihydroxy-2-methoxyxanthone, isolated from the roots of Polygala caudata showed significant antioxidation and vasodilation activities in vitro. These activities suggest potential therapeutic applications in managing oxidative stress and vascular health (Lin et al., 2005).

Antifungal and Antimicrobial Properties

Research has also identified antimicrobial properties associated with xanthones. Compounds including 3,4-Dihydroxy-2-methoxyxanthone showed inhibitory effects against Candida albicans secreted aspartic proteases, indicating potential use in antifungal therapies (Zhang et al., 2002).

Inhibition of α-Glycosidase

In a study on xanthones from Swertia mussotii, 3,4-Dihydroxy-2-methoxyxanthone was evaluated for its α-glycosidase inhibitory activities. This suggests potential applications in managing conditions like diabetes, where α-glycosidase inhibitors are used to control blood sugar levels (Luo et al., 2013).

Cytotoxicity and Potential Cancer Therapy

This xanthone has also been evaluated for its cytotoxic effects. For example, a study on the fermentation products of the endophytic fungus Phomopsis amygdali identified xanthones, including 3,4-Dihydroxy-2-methoxyxanthone, with significant cytotoxicity against human tumor cell lines (Yuan et al., 2015).

properties

IUPAC Name

3,4-dihydroxy-2-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-18-10-6-8-11(15)7-4-2-3-5-9(7)19-14(8)13(17)12(10)16/h2-6,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBMBJBJZWDNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-2-methoxyxanthone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
38
Citations
A Coqueiro, YH Choi, R Verpoorte… - Journal of natural …, 2016 - ACS Publications
Bioactivity-guided fractionation of the EtOH extract of the branches of Kielmeyera variabilis led to the isolation of a new acylphoroglucinol (1), which was active against all the MRSA …
Number of citations: 23 pubs.acs.org
OR Gottlieb, MT Magalhães, M Camey, AAL Mesquita… - Tetrahedron, 1966 - Elsevier
4-Methoxy-2,3-methylenedioxyxanthone, 4-hydroxy-2,3-methylenedioxyxanthone, 2,3-dimethoxy-4-hydroxyxanthone, 3,4-dihydroxy-2-methoxyxanthone, 1,3-dimethoxy-5-…
Number of citations: 61 www.sciencedirect.com
ER Fernandas, FD Carvalho, FG Remião… - Pharmaceutical …, 1995 - Springer
Purpose. Synthesize and evaluate the protective activity against tert-butylhydroperoxide-induced toxicity in freshly isolated rat hepatocytes of trans-kielcorin, trans-isokielcorin B, as well …
Number of citations: 68 link.springer.com
M Ali, A Latif, K Zaman, M Arfan, D Maitland, H Ahmad… - Fitoterapia, 2014 - Elsevier
Three new xanthones, hypericorin C (1), hypericorin D (2) and 3,4-dihydroxy-5-methoxyxanthone (3), along with eight known compounds; 2,3-dimethoxyxanthone (4), 3,4-dihydroxy-2-…
Number of citations: 34 www.sciencedirect.com
M Pinto - academia.edu
Purpose. Synthesize and evaluate the protective activity against tertbutylhydroperoxide-induced toxicity in freshly isolated rat hepatocytes of trans-kielcorin, trans-isokielcorin B, as well …
Number of citations: 0 www.academia.edu
JT Deng, TX Zhou, YC Yang, QD Han… - Zhongguo Zhong yao …, 2022 - europepmc.org
Repeated silica gel column chromatography, reversed-phase C_ (18) column chromatography, Sephadex LH-20 column chromatography, high performance liquid chromatography and …
Number of citations: 2 europepmc.org
H Young, BSS Karthick, D Mieri, CM Maria - Journal of natural …, 2016 - agris.fao.org
Bioactivity-guided fractionation of the EtOH extract of the branches of Kielmeyera variabilis led to the isolation of a new acylphoroglucinol (1), which was active against all the MRSA …
Number of citations: 0 agris.fao.org
N Tanaka, Y Takaishi - Chemical and pharmaceutical bulletin, 2007 - jstage.jst.go.jp
Six new xanthones, 4, 6-dihydroxy-2, 3-dimethoxyxanthone (1), 2, 6-dihydroxy-3, 4-dimethoxyxanthone (2), 6-hydroxy-2, 3, 4-trimethoxyxanthone (3), 3, 6-dihydroxy-1, 2-…
Number of citations: 22 www.jstage.jst.go.jp
D Yang, Z Li, Y Yang, X Li, W Xiao - Chinese Herbal Medicines, 2015 - Elsevier
Objective To study the chemical constituents from the aerial parts of Hypericum beanii. Methods Various chromatographic techniques were used to separate the constituents and their …
Number of citations: 11 www.sciencedirect.com
H TANAKA, M ISHIHARA, K ICHINO… - Chemical and …, 1989 - jstage.jst.go.jp
The reaction of 3—benzyloxy-4-hydroxy—2-methoxyxanthone with ethyl 2-bromo-3-(4-benzyloxy—3—methoxyphenyl)—3-oxopropionate in the presence of potassium tert—butoxide …
Number of citations: 8 www.jstage.jst.go.jp

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